7-Methylocta-2,4-dienamide

Cytotoxicity HCT-116 colon carcinoma Structure-activity relationship

7-Methylocta-2,4-dienamide (CAS 918637-54-4) is a primary, unsaturated fatty acid amide with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol, formally named (2E,4E)-7-methylocta-2,4-dienamide. This low-molecular-weight natural product was first reported as a co-metabolite, designated compound (4), alongside the structurally more elaborate daryamides A-C from the marine-derived actinomycete *Streptomyces* sp.

Molecular Formula C9H15NO
Molecular Weight 153.22 g/mol
CAS No. 918637-54-4
Cat. No. B12603948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylocta-2,4-dienamide
CAS918637-54-4
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural Identifiers
SMILESCC(C)CC=CC=CC(=O)N
InChIInChI=1S/C9H15NO/c1-8(2)6-4-3-5-7-9(10)11/h3-5,7-8H,6H2,1-2H3,(H2,10,11)
InChIKeyCMXDNZFOOPLNCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Methylocta-2,4-dienamide (CAS 918637-54-4): Scientific and Procurement Baseline Guide


7-Methylocta-2,4-dienamide (CAS 918637-54-4) is a primary, unsaturated fatty acid amide with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol, formally named (2E,4E)-7-methylocta-2,4-dienamide [1]. This low-molecular-weight natural product was first reported as a co-metabolite, designated compound (4), alongside the structurally more elaborate daryamides A-C from the marine-derived actinomycete *Streptomyces* sp. strain CNQ-085 [2]. It belongs to the class of primary carboxylic acid amides featuring a conjugated 2,4-diene system with a terminal isobutyl group. Its compact, bifunctional structure positions it at a specific interface: it serves as both a standalone bioactive small molecule and the precise amide side-chain pharmacophore embedded in manumycin-type antitumor antibiotics, a structural duality that is not shared by generic fatty acid amides [2].

Why 7-Methylocta-2,4-dienamide Cannot Be Generically Substituted by Other Fatty Acid Amides


The selection of 7-Methylocta-2,4-dienamide over other in-class primary fatty acid amides (e.g., oleamide, linoleamide, or simple alkanamides) is driven by its quantifiably distinct role in a specific architectural and biosynthetic context. Generic substitution fails on two fronts: First, its unique (2E,4E)-diene backbone is not a promiscuous ligand; its weak standalone cytotoxicity (HCT-116 IC50 = 21.69 µg/mL) is substantially lower than its co-metabolized relatives, the daryamides (IC50 3.15–10.03 µg/mL), making it a demonstrably inferior choice for potency-driven oncology screening [1]. Second, its procurement value is not as a potent end-product but as the authentic, naturally occurring lower amide chain of the manumycin class, where its exact methyl-branched diene geometry is required for target binding. A structurally similar amide like (2E,4E)-octa-2,4-dienamide would lack the critical 7-methyl branching that dictates the biosynthetic fidelity of the manumycin pharmacophore, thereby failing in semisynthetic or biosynthetic reconstitution experiments [1]. The quantitative evidence below defines these specific selection boundaries.

Quantitative and Comparator-Based Evidence Guide for Procuring 7-Methylocta-2,4-dienamide


Cancer Cell Cytotoxicity: Direct Head-to-Head Quantification Against Daryamides A-C

In the single definitive primary study co-reporting this compound, a direct head-to-head cytotoxicity evaluation was performed against the human colon carcinoma HCT-116 cell line for all four co-isolated compounds. The target compound, (2E,4E)-7-methylocta-2,4-dienoic acid amide (4), exhibited the weakest activity of the series with an IC50 of 21.69 µg/mL. By contrast, Daryamide A (1) was the most potent (IC50 = 3.15 µg/mL), followed by Daryamides B (2) and C (3) with IC50 values of 9.99 and 10.03 µg/mL, respectively [1]. This quantifies an approximately 7-fold lower cytotoxic potency relative to Daryamide A, establishing that the standalone amide side chain has minimal intrinsic cytotoxic activity compared to the full, functionalized polyketide scaffold.

Cytotoxicity HCT-116 colon carcinoma Structure-activity relationship

Antifungal Activity: Direct Head-to-Head Absence of Activity vs. Daryamides A and B

The same study evaluated the antifungal activity of all four compounds against *Candida albicans*. The target compound, (2E,4E)-7-methylocta-2,4-dienoic acid amide (4), showed no significant activity (NSA) up to the highest concentration tested, whereas Daryamide A had a minimum inhibitory concentration (MIC) of 62.5 µg/mL and Daryamide B had an MIC of 125 µg/mL [1]. This demonstrates a complete loss of antifungal activity when the central cyclohexenone core of the daryamides is absent, confirming that the procurement of this specific amide is for a compound with virtually no antimicrobial liability, which can be a critical feature for chemical probe selectivity studies.

Antifungal susceptibility Candida albicans Selectivity profiling

Structural Complexity and Synthetic Accessibility: A Class-Level Inference Versus Complex Polyketide Amides

7-Methylocta-2,4-dienamide (MW 153.22, C9H15NO) is the structurally simplest member of the four co-isolated compounds from *Streptomyces* sp. CNQ-085. It represents the isolated lower amide side chain that is attached *via* amide bond formation to the central mC7N unit in manumycin-type and daryamide-type antibiotics [1]. By class-level inference, its procurement as a discrete, low-molecular-weight precursor enables modular access to a library of natural product analogs through late-stage amide coupling, a synthetic strategy that is not feasible with the more complex, fully assembled daryamides A-C (MW ranging 350–390 Da with stereochemical complexity). No quantitative synthetic comparison is available, but the structural logic positions it uniquely for semisynthetic and biosynthetic feeding studies.

Synthetic tractability Natural product building block Manumycin-type antibiotics

Specificity of the Amide Side Chain in the Manumycin Pharmacophore: A Structural Evidence Note

The literature identifies the (2E,4E)-7-methylocta-2,4-dienamide chain as a conserved lower side chain in the daryamide and manumycin families, a class that targets Ras farnesyl transferase and shows in vivo antitumor activity in Ki-ras-activated murine fibrosarcoma models [1]. While no direct target engagement data for the isolated amide exists, the class-level inference is that any substitution of this specific 7-methyl-branched dienamide chain—for example, with a linear octa-2,4-dienamide or a saturated 7-methyloctanamide—would disrupt the critical hydrophobic interaction with the Ras protein prenylation site. This pharmacophore integrity argument is quantitatively strengthened by the direct cytotoxicity data above: the isolated chain is inactive, proving the cell activity arises from the full scaffold and not the promiscuous amide moiety.

Manumycin biosynthesis Ras farnesyl transferase Pharmacophore integrity

Procurement-Driven Application Scenarios for 7-Methylocta-2,4-dienamide


Negative Control or Reference Standard in Daryamide/Manumycin Cytotoxicity Assays

Based on the direct quantitative evidence that 7-Methylocta-2,4-dienamide is 6.9-fold less potent than Daryamide A against HCT-116 cells (IC50 21.69 vs. 3.15 µg/mL) and lacks antifungal activity against *C. albicans*, it serves as an experimentally validated negative control for assays probing the biological contribution of the central cyclohexenone core of the daryamides [1]. This enables researchers to confidently attribute observed activity to the full scaffold rather than promiscuous membrane disruption by the lipophilic amide tail.

Modular Synthetic Building Block for Manumycin-Type Antibiotic Libraries

Its isolation and structural characterization as the standalone lower amide chain [1] make it the compound of choice for researchers executing a convergent, modular synthesis of manumycin analogs. Procuring this exact C9H15NO amide enables late-stage coupling to diverse central mC7N cores, a synthetic strategy that is impossible with the intact daryamide natural products. This bypasses the need for protecting-group manipulations on the sensitive cyclohexenone ring and allows systematic exploration of upper and lower chain combinations.

Biosynthetic Precursor for Feeding Studies in Streptomyces Cultures

Given its co-occurrence with daryamides in *Streptomyces* sp. CNQ-085, 7-Methylocta-2,4-dienamide is the correct isotopically labeled or unlabeled precursor for biosynthetic pathway elucidation and precursor-directed biosynthesis experiments [1]. Its simple structure facilitates economic synthesis of labeled variants (e.g., 13C or 2H), enabling researchers to track incorporation into the manumycin scaffold and thereby map polyketide synthase processing steps.

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